molecular formula C8H9BrN2O4 B1457199 3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine CAS No. 1198319-46-8

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine

Cat. No. B1457199
M. Wt: 277.07 g/mol
InChI Key: OABOROOTMFAYDL-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine, also known as 3-Bromo-2-EtO-5-NO2-pyridine, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other compounds, such as amines, nitriles, and other heterocyclic compounds.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the influence of substituents on its chemical behavior. For instance, the directive influence of the N-oxide group during nitration reactions has been demonstrated, revealing how specific substituents can guide the formation of nitro derivatives in pyridine N-oxides. This highlights the compound's utility in synthesizing nitro-substituted pyridines, essential intermediates in pharmaceutical and agrochemical products (Hertog, Ammers, & Schukking, 2010).

Synthesis Optimization and Safety

Research on optimizing the synthesis of related nitropyridines, like 5-Bromo-2-nitropyridine, has addressed challenges such as low conversion rates, impurity content, and reproducibility. Studies have detailed the development of safe, scalable protocols for hydrogen peroxide oxidation, demonstrating the importance of rigorous process development and safety studies in chemical manufacturing. Such research contributes to the efficient and safe production of nitropyridine derivatives on an industrial scale (Agosti et al., 2017).

Spectroscopic Analysis and Molecular Structure

The vibrational spectroscopy studies of related nitropyridines, such as 5-bromo-2-nitropyridine, have provided deep insights into their molecular structures. Using techniques like FT-Raman and FT-IR spectroscopy, researchers have been able to determine the equilibrium geometry, natural atomic charges, and vibrational frequencies of these compounds. These studies are crucial for understanding the physical and chemical properties of nitropyridines, aiding in the design and synthesis of new materials with desired functionalities (Sundaraganesan et al., 2005).

Computational Chemistry and Drug Design

Computational studies on derivatives of nitropyridines, like 5-bromo-3-nitropyridine-2-carbonitrile, have utilized various density functional theory (DFT) methods to analyze their molecular structure, electronic properties, and potential as drug candidates. Such research includes examining molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions through molecular docking studies. These insights are pivotal for drug discovery, allowing researchers to predict the biological activity and therapeutic potential of new compounds (Arulaabaranam et al., 2021).

properties

IUPAC Name

3-bromo-2-(2-methoxyethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O4/c1-14-2-3-15-8-7(9)4-6(5-10-8)11(12)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOROOTMFAYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine

Synthesis routes and methods

Procedure details

To a solution of 2-methoxyethanol (8.81 g, 9.13 ml, 116 mmol) in anhydrous THF (150ml) was added sodium hydride (4.63 g, 116 mmol) under nitrogen at 5° C. or below and the reaction mixture was stirred at 25° C. for 1 h. Then 3-bromo-2-chloro-5-nitropyridine (CAN 5470-17-7) (25 g, 105 mmol) was added drop wise at 25° C. and stirred at 25° C. for 1 h. Ice-water (150 ml) was added to the reaction mixture and extracted with ethyl acetate (500 mL). The combined organic layers was washed with water and brine, dried over Na2SO4 and evaporated under reduced pressure to get the crude residue (25.7 g). The crude was purified by column chromatography (15% ethyl acetate/hexane) to get the desired product (21.6 g, 74%) as light yellow solid; GC/MS (FID/EI): 100%, 276.0 (M)+.
Quantity
9.13 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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